Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxepines and benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzothiophene Moiety: This step may involve coupling reactions or cyclization of sulfur-containing intermediates.
Functional Group Modifications: Introduction of the chloro, methoxy, and amido groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulation of Receptor Activity: Acting as agonists or antagonists.
Signal Transduction Pathways: Influencing cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxepines: Known for their anti-inflammatory and analgesic properties.
Benzothiophenes: Used in the development of pharmaceuticals for various diseases.
Uniqueness
ETHYL 2-(7-CHLORO-9-METHOXY-1-BENZOXEPINE-4-AMIDO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24ClNO5S |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
ethyl 2-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H24ClNO5S/c1-4-30-24(28)20-17-6-5-13(2)9-19(17)32-23(20)26-22(27)14-7-8-31-21-15(10-14)11-16(25)12-18(21)29-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,26,27) |
InChI Key |
WWVPPGFCBNZJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3 |
Origin of Product |
United States |
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